molecular formula C8H4F6O B1279352 2,6-Bis(trifluoromethyl)phenol CAS No. 46377-35-9

2,6-Bis(trifluoromethyl)phenol

Cat. No. B1279352
CAS RN: 46377-35-9
M. Wt: 230.11 g/mol
InChI Key: WMTYURHKRZDHAM-UHFFFAOYSA-N
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Description

2,6-Bis(trifluoromethyl)phenol is a chemical compound with the molecular formula C8H4F6O . It has an average mass of 230.107 Da and a monoisotopic mass of 230.016632 Da .


Molecular Structure Analysis

The molecular structure of 2,6-Bis(trifluoromethyl)phenol consists of a phenol group with two trifluoromethyl groups attached at the 2 and 6 positions of the phenol ring . The exact structure can be viewed in 3D on various chemical databases .


Chemical Reactions Analysis

The chemical reactions involving 2,6-Bis(trifluoromethyl)phenol are complex and involve various steps . The reactions are influenced by various factors such as the presence of other reagents, temperature, and pressure .


Physical And Chemical Properties Analysis

2,6-Bis(trifluoromethyl)phenol has a molecular weight of 230.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass are 230.01663372 g/mol .

Safety And Hazards

The safety data sheet for 2,6-Bis(trifluoromethyl)phenol indicates that it is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,6-bis(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O/c9-7(10,11)4-2-1-3-5(6(4)15)8(12,13)14/h1-3,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTYURHKRZDHAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438946
Record name 2,6-bis(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(trifluoromethyl)phenol

CAS RN

46377-35-9
Record name 2,6-bis(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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